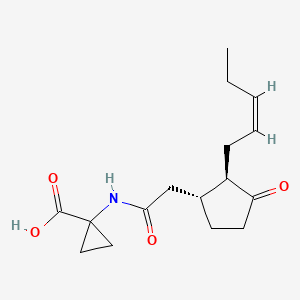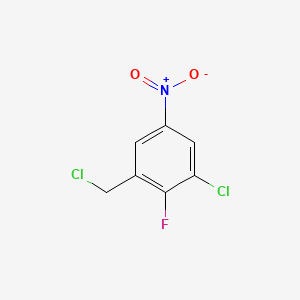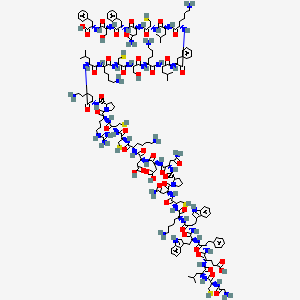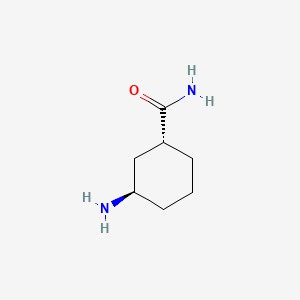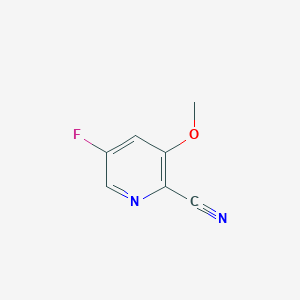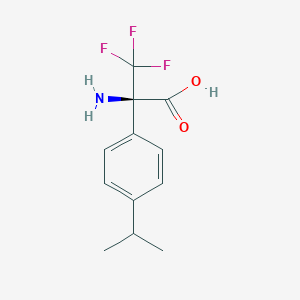
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid is an organofluorine compound characterized by the presence of a trifluoromethyl group and an amino acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid typically involves the introduction of the trifluoromethyl group into the amino acid structure. One common method is the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a suitable catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the trifluoromethyl group may produce difluoromethyl derivatives.
科学研究应用
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: This compound shares a similar aromatic structure but differs in the presence of a hydroxy group and a propoxy substituent.
Nateglinide: Another compound with a similar amino acid structure but different substituents on the aromatic ring.
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC 名称 |
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)8-3-5-9(6-4-8)11(16,10(17)18)12(13,14)15/h3-7H,16H2,1-2H3,(H,17,18)/t11-/m1/s1 |
InChI 键 |
KGLUYGAJBBYNKF-LLVKDONJSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
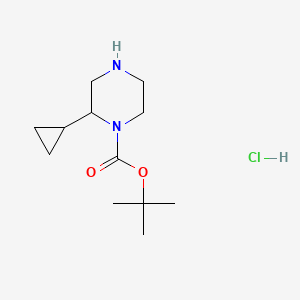
![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
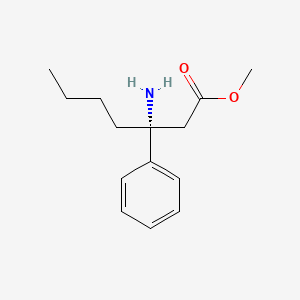
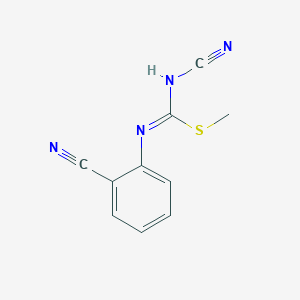
![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

